Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-
Overview
Description
Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo- is a complex organic compound with a unique structure that includes an acetic acid moiety and a substituted phenyl group
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .
Biochemical Pathways
Indole derivatives are known to be involved in many biochemical pathways . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The specific pathways affected by 2-((2-(Tert-butyl)phenyl)amino)-2-oxoacetic acid would depend on its specific targets and mode of action.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the effects could be diverse, depending on the specific targets and pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo- typically involves the reaction of acetic acid derivatives with substituted aniline compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can produce less oxidized forms of the compound.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-[(1,1-dimethylethyl)thio]-
- Acetic acid, 2-[(1,1-dimethylethyl)dithio]-
- Acetic acid, 2-(acetylthio)-, 1,1-dimethylethyl ester
Uniqueness
Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo- is unique due to its specific substitution pattern on the phenyl ring and the presence of both acetic acid and amine functionalities. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-tert-butylanilino)-2-oxoacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)8-6-4-5-7-9(8)13-10(14)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHRZRMWPNAJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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